molecular formula C16H16S B3058994 3-(Diphenylmethyl)thietane CAS No. 93435-73-5

3-(Diphenylmethyl)thietane

Cat. No.: B3058994
CAS No.: 93435-73-5
M. Wt: 240.4 g/mol
InChI Key: UTYFWYHWSSJDTH-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)thietane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms This compound is part of the thietane family, which is known for its unique ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethyl)thietane can be achieved through several methods. One common approach involves the cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction typically uses sodium sulfide as a reagent .

Industrial Production Methods: Industrial production of thietanes, including this compound, often relies on scalable synthetic routes such as the intermolecular double substitution of 1,3-dihaloalkanes with sodium sulfide . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethyl)thietane involves its interaction with molecular targets through its sulfur atom. The ring strain in thietanes makes them highly reactive, allowing them to participate in various chemical reactions. These reactions often involve the formation of covalent bonds with biological molecules, leading to their biological effects .

Comparison with Similar Compounds

Comparison: 3-(Diphenylmethyl)thietane is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. Compared to thiirane, it has lower ring strain, making it more stable but still reactive enough for various applications. Compared to thiane, it has higher ring strain, making it more reactive and suitable for different chemical transformations .

Properties

IUPAC Name

3-benzhydrylthietane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S/c1-3-7-13(8-4-1)16(15-11-17-12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYFWYHWSSJDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300217
Record name 3-(diphenylmethyl)thietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93435-73-5
Record name NSC135402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(diphenylmethyl)thietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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